molecular formula C20H21N3O4S B2432442 ethyl 3-carbamoyl-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-71-3

ethyl 3-carbamoyl-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2432442
CAS No.: 864925-71-3
M. Wt: 399.47
InChI Key: GWOLUOQZHHCOLY-CMDGGOBGSA-N
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Description

Ethyl 3-carbamoyl-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as carbamoyl, cinnamamido, and dihydrothieno[2,3-c]pyridine

Mechanism of Action

Target of Action

The primary targets of the compound “ethyl 3-carbamoyl-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate” are currently unknown

Pharmacokinetics

Its molecular weight (41448 g/mol) suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed in the gastrointestinal tract.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and hence its interaction with targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-carbamoyl-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core This can be achieved through a cyclization reaction involving appropriate precursors

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-carbamoyl-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

  • Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

  • Substitution: Substitution reactions can replace specific atoms or groups within the compound with others.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups or structural changes.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, ethyl 3-carbamoyl-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate may be studied for its potential biological activity. It could be used in the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its unique structure may interact with specific biological targets, leading to the development of novel treatments for various diseases.

Industry: In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical properties.

Comparison with Similar Compounds

  • 2-(3',4',5'-Trimethoxyanilino)-3,6-disubstituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

  • 3-Carbamoyl-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate derivatives

Uniqueness: Ethyl 3-carbamoyl-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

ethyl 3-carbamoyl-2-[[(E)-3-phenylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-2-27-20(26)23-11-10-14-15(12-23)28-19(17(14)18(21)25)22-16(24)9-8-13-6-4-3-5-7-13/h3-9H,2,10-12H2,1H3,(H2,21,25)(H,22,24)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOLUOQZHHCOLY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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